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An objective guide for researchers, scientists, and drug development professionals on the

clinical performance of Selexipag compared to other therapeutic alternatives for Pulmonary

Arterial Hypertension (PAH). This guide synthesizes data from key clinical trials and real-world

observational studies to provide a comprehensive overview of survival outcomes, supported by

detailed experimental methodologies and visual representations of signaling pathways and

study designs.

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition

characterized by elevated pulmonary arterial pressure, leading to right heart failure and

premature death.[1] The therapeutic landscape of PAH has evolved significantly with the

development of targeted therapies aimed at the endothelin, nitric oxide, and prostacyclin

pathways.[1] Selexipag (Uptravi®), an oral, selective prostacyclin IP receptor agonist, has

emerged as a key treatment option.[2] This guide provides a comparative survival analysis of

Selexipag based on evidence from pivotal clinical trials and real-world clinical practice.

Comparative Survival and Morbidity/Mortality Data
The following tables summarize the key quantitative data on the efficacy of Selexipag in

improving survival and reducing morbidity and mortality in PAH patients. The data is primarily

drawn from the landmark GRIPHON trial, its open-label extension, and the real-world

EXPOSURE study.
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Table 1: Long-Term Survival Estimates with

Selexipag (GRIPHON and GRIPHON OLE)

Time Point Kaplan-Meier Survival Estimate (95% CI)

1 Year 92.0% (89.4, 94.0)[3]

2 Years 85.3% (82.0, 88.0)[4]

3 Years 79.3% (75.4, 82.6)[3]

5 Years 71.2% (66.5, 75.3)[3]

7 Years 63.0% (57.4, 68.1)[3]

10 Years 60%[5]

Data from the survival analysis set (n=574) of

patients randomized to Selexipag in the

GRIPHON trial and its open-label extension

(OLE).[3][5]
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Table 2: Comparative

Morbidity/Mortality and

Survival Outcomes

Comparison Metric Result

Selexipag vs. Placebo

(GRIPHON Trial)

Hazard Ratio for

Morbidity/Mortality

0.60 (99% CI: 0.46–0.78; p <

0.001)[3]

Risk Reduction in

Morbidity/Mortality
40%[6]

Selexipag vs. Other PAH

Therapies (EXPOSURE Study

- Modeled Data)

Mortality Rate Ratio (MRR) 0.55 (95% CI: 0.31–0.99)[7][8]

Interpretation

Suggests a reduced risk of

mortality for patients newly

initiated on Selexipag

compared to a modeled cohort

on other PAH therapies.[7][8]

Selexipag vs. Inhaled Iloprost

or Parenteral Treprostinil

(Retrospective Database

Analysis)

Risk of Hospitalization

(Relative Rate Ratio)

Lower with Selexipag (vs.

Iloprost: 0.40; vs. Treprostinil:

0.26)[9]

Drug Discontinuation Risk

Lower with Selexipag (vs.

Iloprost: 36% lower; vs.

Treprostinil: 16% lower)[9]

Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Selexipag and the design of comparative studies,

the following diagrams are provided.
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Caption: Selexipag selectively activates the prostacyclin (IP) receptor, leading to vasodilation.
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Caption: Workflow for a real-world comparative survival analysis of Selexipag.

Detailed Experimental Protocols
The evidence for Selexipag's efficacy is primarily derived from the GRIPHON trial (a

randomized controlled trial) and the EXPOSURE study (a real-world observational study). The
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methodologies of these key studies are summarized below.

GRIPHON Trial (NCT01106014)
Study Design: The GRIPHON study was a multicenter, double-blind, placebo-controlled,

event-driven Phase III trial.[10]

Patient Population: The trial enrolled 1,156 patients with symptomatic PAH, who were either

treatment-naïve or already receiving treatment with an endothelin receptor antagonist (ERA),

a phosphodiesterase-5 inhibitor (PDE-5i), or both.[6] Patients were required to have a 6-

minute walk distance of at least 50 meters. At baseline, the majority of patients were in WHO

Functional Class II (47.7%) or III (51.0%).[3]

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Selexipag or a

placebo.[6] The dose of Selexipag was individually titrated up to a maximum of 1600 µg

twice daily, based on tolerability.[2]

Primary Endpoint: The primary endpoint was a composite of morbidity and mortality, defined

as the time to the first occurrence of death or a complication related to PAH (disease

progression, or worsening of PAH leading to hospitalization, need for lung transplantation or

balloon atrial septostomy, or initiation of parenteral prostanoid therapy).[2]

Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis

using a log-rank test. The hazard ratio and its confidence interval were calculated using a

Cox proportional-hazards model.

EXPOSURE Study (EUPAS19085)
Study Design: EXPOSURE is an ongoing, multicenter, prospective, observational (non-

interventional) post-authorization safety study.[7]

Patient Population: The study enrolls patients with PAH who are newly initiating treatment

with Selexipag or other PAH-specific therapies in a real-world clinical setting.[7]

Data Collection: Data on patient characteristics, treatment patterns, and outcomes, including

survival, are collected as part of routine clinical practice.
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Comparative Analysis: To compare survival between patients initiating Selexipag and those

starting other PAH therapies, advanced statistical methods are employed to account for

differences in baseline characteristics between the treatment groups.[7]

Statistical Analysis: Propensity score weighting is used to balance the baseline

characteristics of the cohorts.[4] After weighting, mortality rate ratios (MRRs) are calculated

to compare the risk of death between the Selexipag group and the modeled "other PAH

therapy" group.[7][8]

Conclusion
The available evidence from both randomized controlled trials and real-world observational

studies consistently demonstrates the efficacy of Selexipag in improving long-term outcomes

for patients with PAH. The GRIPHON trial established a significant reduction in the risk of

morbidity and mortality events with Selexipag compared to placebo.[3] Long-term follow-up

from this trial indicates favorable survival rates over several years.[3][4] Furthermore, real-world

data from the EXPOSURE study suggests a potential survival benefit for patients initiated on

Selexipag compared to those starting other PAH therapies, although this is based on a

modeled comparison.[7][8] Retrospective analyses also point towards lower rates of

hospitalization and treatment discontinuation with Selexipag compared to other prostacyclin

pathway agents.[9] For researchers and drug development professionals, these findings

underscore the importance of the prostacyclin pathway in PAH management and highlight the

role of Selexipag as a valuable therapeutic option with a well-documented impact on patient

survival and disease progression. Future research, including head-to-head comparative trials,

will be beneficial to further delineate the relative efficacy of Selexipag against other specific

PAH therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6689562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6689562/
https://www.metajournal.com/articles/972379
https://www.metajournal.com/articles/972379
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8799580/
https://www.researchgate.net/figure/Survival-in-selexipag-treated-patients-Analyses-performed-in-the-survival-analysis-set_fig1_355871499
https://pulmonaryhypertensionnews.com/news/new-data-most-pah-patients-taken-uptravi-decade-still-alive/
https://www.fiercebiotech.com/biotech/selexipag-uptravi-long-term-outcome-data-pulmonary-arterial-hypertension-presented-at
https://pubmed.ncbi.nlm.nih.gov/40304966/
https://pubmed.ncbi.nlm.nih.gov/40304966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9178228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9178228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9178228/
https://www.prnewswire.com/news-releases/new-post-hoc-analysis-shows-adding-uptravi-selexipag-versus-placebo-improved-long-term-clinical-outcomes-regardless-of-time-of-treatment-initiation-and-demonstrated-an-even-more-pronounced-treatment-effect-when-initiated-early-300852832.html
https://www.prnewswire.com/news-releases/new-post-hoc-analysis-shows-adding-uptravi-selexipag-versus-placebo-improved-long-term-clinical-outcomes-regardless-of-time-of-treatment-initiation-and-demonstrated-an-even-more-pronounced-treatment-effect-when-initiated-early-300852832.html
https://www.prnewswire.com/news-releases/new-post-hoc-analysis-shows-adding-uptravi-selexipag-versus-placebo-improved-long-term-clinical-outcomes-regardless-of-time-of-treatment-initiation-and-demonstrated-an-even-more-pronounced-treatment-effect-when-initiated-early-300852832.html
https://www.benchchem.com/product/b15145308#comparative-survival-analysis-of-selexipag-in-clinical-practice
https://www.benchchem.com/product/b15145308#comparative-survival-analysis-of-selexipag-in-clinical-practice
https://www.benchchem.com/product/b15145308#comparative-survival-analysis-of-selexipag-in-clinical-practice
https://www.benchchem.com/product/b15145308#comparative-survival-analysis-of-selexipag-in-clinical-practice
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15145308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

